ジチオ安息香酸tert-ブチル

概要

説明

Tert-butyl Dithiobenzoate is a chemical compound widely used in the field of polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is known for its ability to mediate controlled radical polymerization, allowing for the synthesis of polymers with well-defined molecular weights and architectures.

科学的研究の応用

Tert-butyl Dithiobenzoate has numerous applications in scientific research, including:

作用機序

Target of Action

The primary target of Tert-butyl Dithiobenzoate is the polymerization process of various monomers . It acts as a reversible chain-transfer agent in the Reversible Addition-Fragmentation chain-Transfer (RAFT) process . The RAFT process is a controlled free-radical polymerization technique that allows the synthesis of polymer structures with controlled molecular weight distributions and architectures .

Mode of Action

Tert-butyl Dithiobenzoate interacts with its targets through a series of reactions. In the early stages of the RAFT process, radicals undergo chain transfer with the initial RAFT agent, releasing leaving groups that are capable of reinitiating polymerization . The main equilibrium is a symmetrical process whereby a polymeric propagating radical reacts with a corresponding polymeric RAFT agent, forming an equivalent polymeric RAFT agent and an equivalent propagating radical .

Biochemical Pathways

The biochemical pathway primarily affected by Tert-butyl Dithiobenzoate is the RAFT polymerization process. This process involves the reversible addition and fragmentation of chain-transfer agents, allowing for the control of the molecular-mass characteristics of the copolymers . The compound plays a crucial role in this process, facilitating the efficient control of the polymerization of various monomers .

Result of Action

The result of Tert-butyl Dithiobenzoate’s action is the formation of well-defined polymers with controlled molecular weight distributions and architectures . It enables the synthesis of complex macromolecular structures, including various chain topologies, block and graft copolymers, hybrid polymers, etc .

Action Environment

The efficacy and stability of Tert-butyl Dithiobenzoate’s action can be influenced by environmental factors. For instance, the temperature can affect the rate of the RAFT process . .

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl Dithiobenzoate can be synthesized through a reaction involving tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of polystyryl dithiobenzoate and poly(butyl acrylate) dithiobenzoate as polymer reversible chain-transfer agents in the azeotropic copolymerization of styrene and n-butyl acrylate .

Industrial Production Methods

Industrial production of Tert-butyl Dithiobenzoate typically involves large-scale RAFT polymerization processes. These processes utilize the compound as a chain transfer agent to produce polymers with specific properties and functionalities .

化学反応の分析

Types of Reactions

Tert-butyl Dithiobenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tert-butyl sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and other sulfur-containing derivatives.

Substitution: Substitution reactions can replace the tert-butyl group with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving Tert-butyl Dithiobenzoate include tert-butyl hydroperoxide, benzyl cyanide, and various radical initiators. Reaction conditions often involve ambient temperatures and the presence of solvents like benzene .

Major Products Formed

Major products formed from reactions involving Tert-butyl Dithiobenzoate include di-tert-butyl nitroxide (DTBN) and other RAFT agents. These products are crucial intermediates in polymerization processes .

類似化合物との比較

Similar Compounds

Cumyl Dithiobenzoate: Another RAFT agent with similar properties but different reactivity and stability.

Poly(butyl acrylate) Dithiobenzoate: Used in the copolymerization of styrene and n-butyl acrylate.

Uniqueness

Tert-butyl Dithiobenzoate is unique due to its high efficiency in controlling polymerization processes and its ability to form stable radical intermediates. This makes it a preferred choice for synthesizing polymers with well-defined structures and properties .

生物活性

Tert-butyl dithiobenzoate (TBDTB) is a compound that has gained attention in the field of polymer chemistry, particularly for its role as a reversible addition-fragmentation chain transfer (RAFT) agent. This article explores the biological activity of TBDTB, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

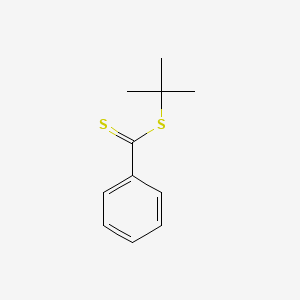

TBDTB is characterized by its dithiobenzoate structure, which includes a tert-butyl group attached to a dithiobenzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 214.36 g/mol. The presence of sulfur atoms in the dithiobenzoate structure contributes to its unique reactivity and stability in polymerization processes.

The biological activity of TBDTB primarily arises from its function as a RAFT agent in controlled radical polymerization. It facilitates the formation of stable radical intermediates, which are crucial for the controlled growth of polymers. The mechanism involves:

- Initiation : TBDTB reacts with radical initiators (e.g., azobisisobutyronitrile) to generate radical species.

- Propagation : These radicals add to monomers, leading to polymer chain growth.

- Reversible Termination : The RAFT process allows for the reversible termination of growing chains, enabling control over molecular weight and polydispersity.

1. Polymerization Studies

TBDTB has been extensively studied for its role in RAFT polymerization. Research indicates that it can effectively mediate the polymerization of various monomers, including acrylates and methacrylates. For instance, studies have shown that TBDTB can control the polymerization kinetics of n-butyl acrylate, resulting in polymers with narrow molecular weight distributions .

2. Fragmentation Kinetics

Recent investigations into the fragmentation kinetics of TBDTB have revealed important insights into its stability and reactivity under different conditions. The β-scission rate coefficient for tert-butyl radicals generated from TBDTB was estimated using electron spin resonance (ESR) techniques, yielding a fragmentation rate coefficient of approximately 0.042 s at 20 °C . This indicates that TBDTB forms stable adduct radicals during the early stages of polymerization.

Table 1: Summary of Key Studies on Tert-butyl Dithiobenzoate

Research Findings

- Polymerization Control : TBDTB has been shown to significantly influence the kinetics and outcomes of RAFT polymerizations, allowing for tailored properties in synthesized polymers.

- Stability Analysis : The stability of RAFT adduct radicals formed with TBDTB was confirmed through ESR measurements, indicating potential applications in developing stable polymeric materials .

特性

IUPAC Name |

tert-butyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNADJWNJTLVMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432825 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-55-3 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。